Boc-Arg-Ome

Solution-Phase Peptide Synthesis Orthogonal Protection C-Terminal Activation

Solution-phase peptide synthesis requires a C-terminal methyl ester for chain elongation, but many arginine derivatives lack this dual protection. Boc-Arg-Ome (CAS 83731-79-7) is an orthogonally protected building block with a Boc group on the N-terminus and a methyl ester on the C-terminus, enabling selective deprotection and activation. Direct substitution with Boc-Arg-OH or Fmoc-Arg(Pbf)-OH is not chemically viable without a complete synthetic route redesign. • Enables stepwise C→N peptide chain elongation with selective C-terminal activation. • Avoids δ-lactam side reactions associated with di-Boc protected arginine derivatives. • Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. In stock for immediate global shipping.

Molecular Formula C12H24N4O4
Molecular Weight 288.34 g/mol
CAS No. 83731-79-7
Cat. No. B3287095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Arg-Ome
CAS83731-79-7
Molecular FormulaC12H24N4O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)OC
InChIInChI=1S/C12H24N4O4/c1-12(2,3)20-11(18)16-8(9(17)19-4)6-5-7-15-10(13)14/h8H,5-7H2,1-4H3,(H,16,18)(H4,13,14,15)/t8-/m0/s1
InChIKeySQXMHHJVEHPDJY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Arg-Ome Product Overview


Boc-Arg-Ome (N2-[(1,1-Dimethylethoxy)carbonyl]-L-arginine methyl ester) is a protected L-arginine derivative with the molecular formula C12H24N4O4 and a molecular weight of approximately 288.34 g/mol . It is a fundamental building block for peptide synthesis, featuring a tert-butyloxycarbonyl (Boc) group on the α-amino group and a methyl ester (OMe) on the C-terminal carboxyl group . This dual protection strategy is essential for stepwise, solution-phase peptide assembly, as it prevents unwanted side reactions and allows for selective, orthogonal deprotection . The compound is primarily utilized as an intermediate in the construction of more complex peptide sequences [1].

Boc-Arg-Ome Substitution Limitations


Direct substitution of Boc-Arg-Ome with other arginine derivatives like Boc-Arg-OH, Boc-Arg(Tos)-OH, or Fmoc-Arg(Pbf)-OH is not chemically viable without a complete redesign of the synthetic route. The core differentiation lies in its dual protection: the Boc group at the N-terminus and the methyl ester at the C-terminus . In contrast, Boc-Arg-OH has a free carboxyl group, which is incompatible with the desired C-terminal activation and coupling sequence . Furthermore, compounds like Boc-Arg(Tos)-OH or Fmoc-Arg(Pbf)-OH incorporate additional side-chain protecting groups (e.g., Tosyl, Pbf) on the guanidino group of arginine . These groups alter the molecule's solubility, stability, and deprotection requirements, which can drastically affect coupling efficiency and lead to different side-reaction profiles, such as δ-lactam formation [1]. Therefore, the selection of Boc-Arg-Ome is not a matter of choosing a generic 'Boc-arginine' but of adhering to a specific, validated protocol where the orthogonal protecting group strategy is essential for achieving the intended product.

Boc-Arg-Ome Comparative Evidence


Orthogonal C-Terminal Protection

Boc-Arg-Ome provides a protected C-terminus as a methyl ester, enabling selective activation of the C-terminal carboxyl group for peptide bond formation in solution-phase synthesis . In contrast, the close analog Boc-Arg-OH has a free carboxyl group that would be activated simultaneously, leading to uncontrolled oligomerization and a different synthetic outcome . This is a fundamental requirement for stepwise C→N peptide chain elongation.

Solution-Phase Peptide Synthesis Orthogonal Protection C-Terminal Activation

δ-Lactam Side Reaction Mitigation

A comparative study on arginine derivatives found that the di-Boc-protecting guanidino group (as in Fmoc-Arg(Boc)2-OH) induces significantly more δ-lactam formation, a major side reaction, than other protection methods [1]. Boc-Arg-Ome, lacking a protected guanidino side chain, is not subject to this specific, high-yield-reducing side reaction. While the study does not directly quantify Boc-Arg-Ome's lactam formation, the reported behavior of the di-Boc group serves as a class-level inference for the advantage of simpler protection.

Arginine Coupling Side-Reaction Mitigation δ-Lactam Formation

Hexapeptide Synthesis Benchmark

In the stepwise solution-phase synthesis of the antigenic hexapeptide Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe, the arginine residue was incorporated using Boc-Arg(Z2)-OH, a close analog to Boc-Arg-Ome where the side chain is protected [1]. The overall yield for this six-step synthesis was 44% [1]. While not a direct comparator for Boc-Arg-Ome, this data point provides a baseline for the expected efficiency of incorporating a protected arginine residue in a complex, multi-step solution-phase synthesis, underscoring the challenges and the importance of using a well-defined building block.

Solution-Phase Peptide Synthesis Hexapeptide Synthetic Yield

Boc-Arg-Ome Validated Applications


Stepwise Solution-Phase Peptide Synthesis

Boc-Arg-Ome is the reagent of choice for synthesizing peptides in solution where a C-terminal methyl ester is required for chain elongation [1]. Its orthogonal protecting groups (Boc on N-terminus, OMe on C-terminus) allow for selective deprotection and activation, a fundamental requirement in protocols like those used to synthesize antigenic hexapeptides [2]. This scenario is distinct from solid-phase peptide synthesis (SPPS) where C-terminal esters are less common as the peptide is typically anchored via the C-terminus.

Arginine Peptides without Side-Chain Protection

For peptide targets where the arginine side chain does not require protection during synthesis, Boc-Arg-Ome is a suitable building block. This strategy avoids the side reactions associated with side-chain protecting groups, such as the high δ-lactam formation observed with di-Boc protection [1]. This approach can simplify the synthesis and purification of peptides that do not demand full side-chain protection, making it a cost-effective choice for certain research applications.

Arginine Derivative Intermediate

Boc-Arg-Ome can serve as a starting material for the synthesis of more sophisticated arginine derivatives. For instance, it can be further functionalized to install side-chain protecting groups or modified to create specialized building blocks for peptide or drug discovery research. This is supported by its use in the synthesis of complex peptides like the antigenic hexapeptide from E. coli K88 fimbriae, where similar protected arginine derivatives are employed [1].

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